molecular formula C11H16N2O3 B15259168 2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Cat. No.: B15259168
M. Wt: 224.26 g/mol
InChI Key: JBBXLXYFSHORHK-UHFFFAOYSA-N
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Description

2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of cyclohexanone with hydrazine hydrate to form the pyrazoline intermediate, which is then oxidized to the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles like amines or thiols are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid stands out due to its unique combination of a cyclohexyl group and an acetic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-(2-cyclohexyl-3-oxo-1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C11H16N2O3/c14-10(15)6-8-7-12-13(11(8)16)9-4-2-1-3-5-9/h7,9,12H,1-6H2,(H,14,15)

InChI Key

JBBXLXYFSHORHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CN2)CC(=O)O

Origin of Product

United States

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